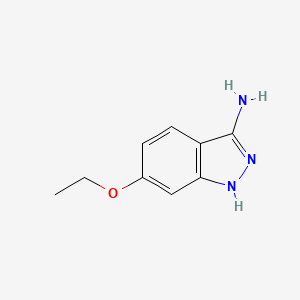

6-Ethoxy-1H-indazol-3-ylamine

Übersicht

Beschreibung

6-Ethoxy-1H-indazol-3-ylamine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an indazole core with an ethoxy group at the 6-position and an amine group at the 3-position, making it a versatile scaffold for various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1H-indazol-3-ylamine typically involves the formation of the indazole core followed by functionalization at the 6 and 3 positions. One common method includes the cyclization of o-aminobenzonitriles with hydrazine under acidic conditions to form the indazole ring. Subsequent ethoxylation and amination steps are carried out to introduce the ethoxy and amine groups, respectively .

Industrial Production Methods: Industrial production methods for this compound often utilize transition metal-catalyzed reactions to achieve high yields and purity. For example, copper-catalyzed N-arylation reactions can be employed to introduce the ethoxy group, while palladium-catalyzed amination reactions are used to attach the amine group .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethoxy-1H-indazol-3-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic substitution reactions can occur at the indazole core, particularly at the 1 and 2 positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

Oxidation: Indazole N-oxides.

Reduction: Amino-indazole derivatives.

Substitution: Halogenated indazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1. Mechanism of Action

Recent studies have highlighted the anticancer properties of 6-Ethoxy-1H-indazol-3-ylamine derivatives, particularly their ability to inhibit the growth of various cancer cell lines. For example, a derivative known as compound 6o has shown significant inhibitory effects against K562 leukemia cells, with an IC50 value of 5.15 µM, while demonstrating selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM . The mechanism involves inducing apoptosis and disrupting the cell cycle, specifically increasing the G0/G1 phase population and decreasing S phase cells .

2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the indazole ring can significantly influence biological activity. For instance, substituents at the C-5 position have been shown to affect the potency against cancer cell lines, with certain fluorine and chlorine substitutions enhancing permeability and interaction with target proteins .

Antifungal Properties

1. Anticandidal Activity

In addition to its anticancer potential, this compound derivatives have also been evaluated for antifungal activity. A study demonstrated that indazole derivatives exhibit broad-spectrum activity against Candida species, including Candida albicans and Candida glabrata. Notably, certain derivatives showed promising results against both miconazole-susceptible and resistant strains .

Data Tables

| Compound | Target Cell Line | IC50 (µM) | Selectivity (SI) |

|---|---|---|---|

| 6o | K562 | 5.15 | 6.45 |

| 6o | HEK-293 | 33.2 | - |

| 10g | C. albicans | - | - |

Case Studies

Case Study 1: Anticancer Activity in K562 Cells

A detailed investigation into the effects of compound 6o on K562 cells revealed that treatment with varying concentrations led to increased apoptosis rates. The study utilized Annexin V-FITC/PI detection assays to quantify apoptosis, showing a dose-dependent increase in both early and late apoptosis . Western blot analysis further confirmed alterations in apoptosis-related protein expressions, indicating that compound 6o effectively modulates apoptotic pathways.

Case Study 2: Antifungal Efficacy Against Candida Species

Another study focused on the antifungal efficacy of indazole derivatives against Candida species demonstrated that compound 10g , characterized by an N,N-diethylcarboxamide substituent, exhibited the highest activity against C. albicans and resistant strains of C. glabrata. This study emphasizes the potential for developing new antifungal agents based on indazole scaffolds .

Wirkmechanismus

The mechanism of action of 6-Ethoxy-1H-indazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cancer research, it has been shown to induce apoptosis in cancer cells by affecting the p53/MDM2 pathway and inhibiting Bcl2 family members .

Vergleich Mit ähnlichen Verbindungen

1H-Indazole-3-amine: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

6-Methoxy-1H-indazol-3-ylamine: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.

6-Chloro-1H-indazol-3-ylamine: Contains a chloro group, which can significantly alter its chemical properties and biological activities.

Uniqueness: 6-Ethoxy-1H-indazol-3-ylamine is unique due to the presence of the ethoxy group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable scaffold for the development of new drugs and agrochemicals .

Biologische Aktivität

6-Ethoxy-1H-indazol-3-ylamine is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on cancer cell lines, and relevant research findings.

The primary mechanism of action of this compound involves the inhibition of specific proteins and pathways that are crucial for cancer cell survival and proliferation. Key targets include:

- Bcl2 Family Members : The compound inhibits anti-apoptotic proteins, promoting apoptosis in cancer cells.

- p53/MDM2 Pathway : It modulates this pathway, which is vital for regulating the cell cycle and apoptosis.

This compound exhibits significant biochemical activities, particularly in enzyme inhibition:

| Target Enzyme | IC50 Value |

|---|---|

| FGFR1 (Fibroblast Growth Factor Receptor 1) | 15.0 nM |

| K562 Cell Line | 5.15 µM |

This compound demonstrates good bioavailability and solubility due to the presence of the ethoxy group, enhancing its reactivity in various chemical reactions.

Cellular Effects

Research has shown that this compound effectively induces apoptosis in various human cancer cell lines, including:

- K562 (Chronic Myeloid Leukemia) : Exhibited a significant reduction in cell viability with an IC50 of 5.15 µM.

- A549 (Lung Cancer) : Similar inhibitory effects noted.

- PC-3 (Prostate Cancer) : Demonstrated promising results in inhibiting cell growth.

- Hep-G2 (Liver Cancer) : Also showed sensitivity to the compound.

Apoptosis and Cell Cycle Analysis

In studies involving K562 cells, treatment with varying concentrations of this compound resulted in increased apoptosis rates:

| Concentration (µM) | Total Apoptosis Rate (%) |

|---|---|

| 10 | 9.64 |

| 12 | 16.59 |

| 14 | 37.72 |

The compound also affected cell cycle distribution, increasing the G0/G1 phase population while decreasing S phase cells, indicating its role in halting cell proliferation.

Case Studies

A series of studies have evaluated the efficacy of this compound. For instance:

- Antitumor Activity : In a study published in International Journal of Molecular Sciences, it was reported that compound 6o , a derivative, showed selective cytotoxicity towards cancer cells while sparing normal cells (HEK-293), with an IC50 value of 33.2 µM .

- Selectivity and Safety : The selectivity index (SI) for compound 6o was calculated at 6.45, indicating a favorable safety profile compared to traditional chemotherapeutics like 5-FU (SI = 0.14) .

Eigenschaften

IUPAC Name |

6-ethoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-2-13-6-3-4-7-8(5-6)11-12-9(7)10/h3-5H,2H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENSIVQLZNKXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.